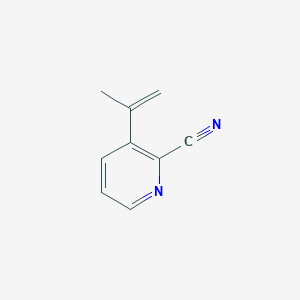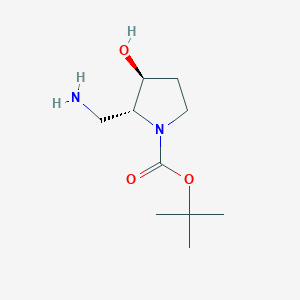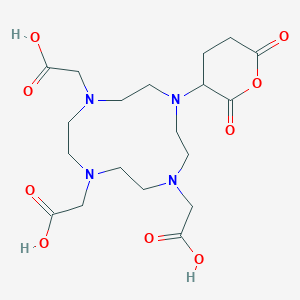![molecular formula C13H15N3O3 B6357995 t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate CAS No. 1445856-24-5](/img/structure/B6357995.png)
t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate (TBPPC) is a heterocyclic compound that has recently been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, which may have implications for various areas of research.
Applications De Recherche Scientifique
T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has been studied for its potential applications in various areas of scientific research. For instance, it has been used as a model compound for the study of the mechanism of action of various enzymes, such as cytochrome P450. In addition, it has also been used to investigate the effects of various drugs on the human body. It has also been used in the study of the pharmacokinetics and pharmacodynamics of various drugs.
Mécanisme D'action
The mechanism of action of t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is still not fully understood. However, it is believed that the compound acts as an inhibitor of various enzymes, such as cytochrome P450. It is thought that the compound binds to a specific site on the enzyme, which then prevents the enzyme from functioning properly. This inhibition of enzyme activity is believed to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have interesting biochemical and physiological effects. For instance, it has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of various drugs. In addition, it has also been found to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. Furthermore, it has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several advantages for use in lab experiments. For instance, it is relatively easy to synthesize and is relatively stable. In addition, it is relatively non-toxic and has a low cost. However, there are also some limitations to its use in lab experiments. For instance, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very stable in the presence of light, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several potential future directions for the study of t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate. For instance, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to investigate its potential applications in drug development, as well as its potential use as a therapeutic agent. Finally, further research could be conducted to investigate its potential use in other areas of scientific research, such as biochemistry and biotechnology.
Méthodes De Synthèse
T-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can be synthesized via a five-step reaction sequence. The first step involves the condensation of 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine (1) and 2-bromo-3-methyl-4-nitrobenzaldehyde (2) to form a Schiff base (3). This reaction is conducted in the presence of an acid catalyst and is followed by an intramolecular cyclization to form the pyrrolo[3,2-d]pyrimidine derivative (4). The next step involves the introduction of a t-butyl group, which is achieved through a nucleophilic substitution reaction. This is followed by a Friedel-Crafts acylation using acetic anhydride, which yields the desired product (this compound).
Propriétés
IUPAC Name |
tert-butyl 2-acetylpyrrolo[3,2-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)11-14-7-10-9(15-11)5-6-16(10)12(18)19-13(2,3)4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYQILGRQLIDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C2C(=N1)C=CN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)








